molecular formula C12H7F3O4 B052508 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid

5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid

Katalognummer: B052508
Molekulargewicht: 272.18 g/mol
InChI-Schlüssel: PSLFQKRPFOCZHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid is an organic compound belonging to the class of furoic acids. These compounds are characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . The presence of the trifluoromethoxy group imparts unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid typically involves the following steps:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula of 5-[2-(trifluoromethoxy)phenyl]-2-furoic acid is C12H7F3O4C_{12}H_{7}F_{3}O_{4}. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. This compound belongs to the class of furoic acids, known for their diverse biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits selective inhibition of protein tyrosine phosphatases (PTPs), particularly TC-PTP. PTPs play significant roles in various physiological processes, including cell signaling and metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions such as diabetes, obesity, and autoimmune diseases.

Key Enzyme Targets:

  • Cholinesterases: Moderate inhibitory effects on acetylcholinesterase (AChE) with an IC50 value of approximately 19.2 μM and butyrylcholinesterase (BChE) with an IC50 of 13.2 μM, indicating potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Cyclooxygenase-2 (COX-2): Inhibition relevant for anti-inflammatory effects.
  • Lipoxygenases (LOX): Activity against lipoxygenases involved in inflammatory responses.

Diabetes Management

A study highlighted the potential of this compound as a selective TC-PTP inhibitor in diabetic models. By inhibiting TC-PTP, the compound may improve insulin signaling pathways, enhancing glucose homeostasis in diabetic patients.

Anti-inflammatory Applications

In models of inflammation, this compound has shown promise in reducing COX-2 activity, suggesting its utility in developing anti-inflammatory therapies.

Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectIC50 Value
Cholinesterase InhibitionAChEModerate Inhibition19.2 μM
Cholinesterase InhibitionBChEModerate Inhibition13.2 μM
COX-2 InhibitionCOX-2Anti-inflammatoryNot specified
Lipoxygenase InhibitionLOX-15Anti-inflammatoryNot specified

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics. It is predicted to have high human intestinal absorption and a low likelihood of being a substrate or inhibitor for P-glycoprotein transporters . Additionally, it shows low carcinogenicity and moderate toxicity levels based on acute toxicity studies .

Wirkmechanismus

The mechanism by which 5-[2-(Trifluoromethoxy)phenyl]-2-Furoic Acid exerts its effects involves interactions with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid is an organic compound with a unique structure that includes a furan ring and a trifluoromethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of enzymes involved in various diseases, including cancer and neurodegenerative disorders. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C12H7F3O4, with a molecular weight of approximately 272.18 g/mol. The structural features include:

  • Furan Ring : A five-membered aromatic ring contributing to its reactivity.
  • Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, potentially increasing biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits moderate inhibitory activity against indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor growth. A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated this inhibition, suggesting potential therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethoxy group is crucial for enhancing the compound's biological activity. The electron-withdrawing nature of fluorine atoms can facilitate stronger interactions with biological targets through hydrogen bonding and other non-covalent interactions .

Case Studies

  • Inhibition of IDO :
    • Study Design : The compound was tested against IDO using in vitro assays.
    • Findings : The compound showed IC50 values indicating moderate inhibition, suggesting further exploration for anti-cancer therapies.
  • Synthesis of Derivatives :
    • Research Focus : The compound was utilized as a precursor for synthesizing novel heterocyclic derivatives.
    • Outcome : Some derivatives exhibited enhanced biological activities, indicating that modifications to the core structure can yield compounds with improved efficacy.

Data Tables

Compound NameStructural Similarity IndexObserved Biological Activity
5-[2-(Trifluoromethyl)phenyl]-2-Furoic Acid0.98Moderate IDO inhibition
5-(4-Fluorophenyl)furan-2-carboxylic acid0.92Antioxidant properties
5-(3-Fluorophenyl)furan-2-carboxylic acid0.91Cytotoxic effects on MCF-7 cells

The mechanism through which this compound exerts its biological effects is not fully elucidated but likely involves:

  • Enzyme Binding : The trifluoromethoxy group enhances binding affinity to target enzymes.
  • Alteration of Metabolic Pathways : By inhibiting IDO, the compound may alter tryptophan metabolism, affecting immune responses and tumor growth dynamics.

Eigenschaften

IUPAC Name

5-[2-(trifluoromethoxy)phenyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O4/c13-12(14,15)19-9-4-2-1-3-7(9)8-5-6-10(18-8)11(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLFQKRPFOCZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.